
cyclic peptide deriv.; Aplidin; Dehydrodidemnin B; Plitidepsin
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Overview
Description
It is marketed under the trade name Aplidin and is known for its antitumor, antiviral, and immunosuppressive activities . Plitidepsin has shown promise in shrinking tumors in various cancers, including pancreatic, stomach, bladder, and prostate cancers . Additionally, it has demonstrated antiviral activity against SARS-CoV-2, the virus responsible for COVID-19 .
Preparation Methods
Plitidepsin is produced through a combination of microbial and chemical synthesis . Initially, a high-yield didemnin B producer strain is identified from a Tistrella strain library . The didemnin biosynthetic gene cluster is then introduced into the genome of this strain, resulting in the highest yield of didemnin B reported in the literature . Subsequently, didemnin B is converted to plitidepsin through a one-step synthetic route, achieving over 90% overall yield . This method offers a practical and sustainable solution for producing plitidepsin and its derivatives .
Chemical Reactions Analysis
Plitidepsin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of plitidepsin can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Plitidepsin has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying cyclic depsipeptides and their chemical properties . In biology, plitidepsin is studied for its interactions with cellular proteins and its effects on cellular processes . In medicine, plitidepsin is being investigated as a potential treatment for various cancers and viral infections . It has shown efficacy in preclinical and clinical trials for treating multiple myeloma and COVID-19 . In industry, plitidepsin is used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Plitidepsin exerts its effects primarily by inhibiting the eukaryotic elongation factor 1A2 (eEF1A2) . This inhibition disrupts protein synthesis and induces apoptosis in cancer cells . Additionally, plitidepsin inhibits the secretion of vascular endothelial growth factor (VEGF), blocking the VEGF/VEGFR-1 autocrine loop required for the growth of certain cancer cells . In the context of viral infections, plitidepsin inhibits the replication of SARS-CoV-2 by targeting eEF1A2, preventing the translation of viral proteins .
Comparison with Similar Compounds
Plitidepsin is structurally related to other didemnins, such as didemnin B . it is unique due to the presence of an oxidized pyruvate residue instead of a lactate residue found in didemnin B . This structural difference contributes to its distinct pharmacological properties . Similar compounds include other cyclic depsipeptides and marine-derived peptides with antitumor and antiviral activities . Plitidepsin stands out due to its potent activity against a wide range of cancers and its promising antiviral properties .
Properties
IUPAC Name |
N-[1-[[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZLLQJYRSZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H87N7O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1110.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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